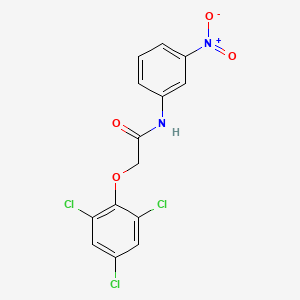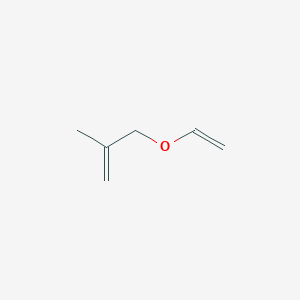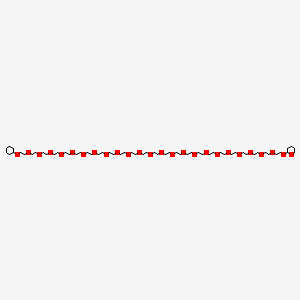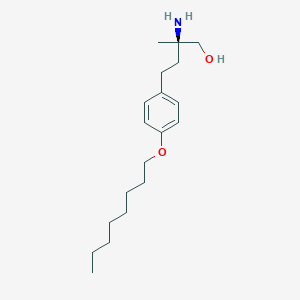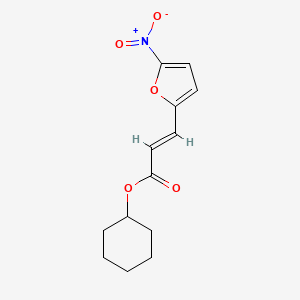
Cyclohexyl 3-(5-nitrofuran-2-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl 3-(5-nitrofuran-2-yl)acrylate is a chemical compound that belongs to the class of nitrofuran derivatives. Nitrofurans are known for their broad-spectrum antibacterial properties and have been used in various medicinal and industrial applications. The compound features a cyclohexyl group attached to an acrylate moiety, which is further connected to a nitrofuran ring. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 3-(5-nitrofuran-2-yl)acrylate typically involves the esterification of 5-nitrofuran-2-carboxylic acid with cyclohexanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
化学反応の分析
Types of Reactions
Cyclohexyl 3-(5-nitrofuran-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acrylate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acrylates.
科学的研究の応用
Cyclohexyl 3-(5-nitrofuran-2-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclohexyl 3-(5-nitrofuran-2-yl)acrylate involves the interaction of the nitrofuran moiety with bacterial enzymes. The compound is believed to undergo reduction within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and replication .
類似化合物との比較
Similar Compounds
Nitrofurantoin: A well-known nitrofuran derivative used as an antibiotic.
Nitrofurazone: Another nitrofuran compound used for topical infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
Cyclohexyl 3-(5-nitrofuran-2-yl)acrylate is unique due to its specific structural features, which combine the properties of a nitrofuran ring with an acrylate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C13H15NO5 |
|---|---|
分子量 |
265.26 g/mol |
IUPAC名 |
cyclohexyl (E)-3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C13H15NO5/c15-13(19-10-4-2-1-3-5-10)9-7-11-6-8-12(18-11)14(16)17/h6-10H,1-5H2/b9-7+ |
InChIキー |
AEIHAAJTSBBBKS-VQHVLOKHSA-N |
異性体SMILES |
C1CCC(CC1)OC(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
正規SMILES |
C1CCC(CC1)OC(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B11937452.png)
![1-[(3S)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea](/img/structure/B11937455.png)
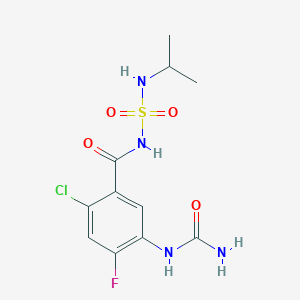
![cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B11937482.png)
![1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide](/img/structure/B11937495.png)
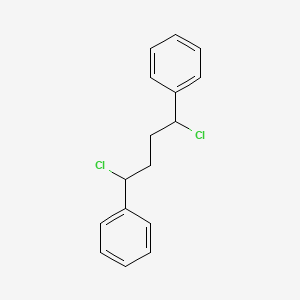

![nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11937527.png)
![6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide](/img/structure/B11937539.png)
![undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11937540.png)
